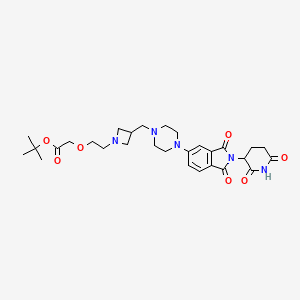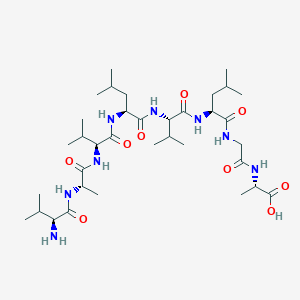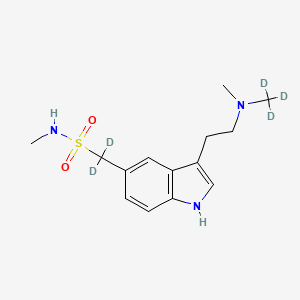
Sumatriptan-D5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sumatriptan-D5 is a deuterated form of Sumatriptan, a selective serotonin receptor agonist used primarily for the treatment of migraines and cluster headaches. The deuterated version, this compound, is labeled with five deuterium atoms, which can be used in various scientific studies to trace the metabolic pathways and pharmacokinetics of Sumatriptan.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sumatriptan-D5 involves the incorporation of deuterium atoms into the Sumatriptan molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Sumatriptan molecule are replaced with deuterium atoms using deuterated reagents under specific conditions. For example, Sumatriptan can be dissolved in deuterated methanol and subjected to catalytic hydrogenation using a deuterium gas source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the deuterated product. The reaction conditions, such as temperature, pressure, and catalyst type, are carefully controlled to achieve efficient deuteration.
Analyse Chemischer Reaktionen
Types of Reactions
Sumatriptan-D5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include deuterated analogs of Sumatriptan’s oxidation and reduction products, as well as substituted derivatives with deuterium atoms retained in the structure.
Wissenschaftliche Forschungsanwendungen
Sumatriptan-D5 is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of its pharmacokinetics and metabolism. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Helps in understanding the biological pathways and interactions of Sumatriptan.
Medicine: Facilitates the study of drug metabolism and pharmacokinetics in clinical research.
Industry: Employed in the development of new formulations and drug delivery systems.
Wirkmechanismus
Sumatriptan-D5 exerts its effects by acting as an agonist at serotonin (5-HT) receptors, specifically 5-HT1B and 5-HT1D receptors . This agonism leads to the constriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, thereby alleviating migraine symptoms. The deuterium atoms in this compound do not alter its mechanism of action but allow for more precise tracking in metabolic studies.
Vergleich Mit ähnlichen Verbindungen
Sumatriptan-D5 is compared with other triptans, such as Zolmitriptan, Rizatriptan, and Naratriptan . While all these compounds act as serotonin receptor agonists, this compound’s deuterium labeling makes it unique for research purposes. The deuterium atoms provide stability and allow for detailed pharmacokinetic studies, which are not possible with non-deuterated analogs.
List of Similar Compounds
- Zolmitriptan
- Rizatriptan
- Naratriptan
- Almotriptan
- Eletriptan
This compound stands out due to its application in advanced research and its ability to provide insights into the metabolic pathways of Sumatriptan.
Eigenschaften
Molekularformel |
C14H21N3O2S |
|---|---|
Molekulargewicht |
300.43 g/mol |
IUPAC-Name |
1,1-dideuterio-N-methyl-1-[3-[2-[methyl(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,10D2 |
InChI-Schlüssel |
KQKPFRSPSRPDEB-TYGWEUIGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C)CCC1=CNC2=C1C=C(C=C2)C([2H])([2H])S(=O)(=O)NC |
Kanonische SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


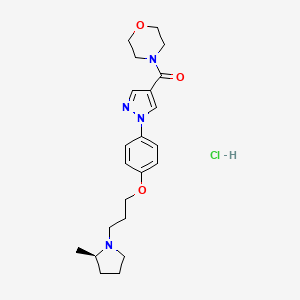
![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)

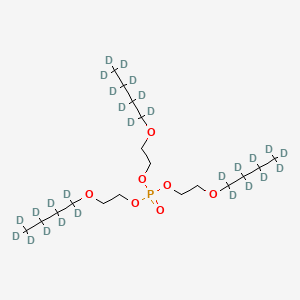
![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)
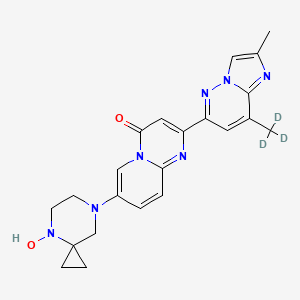
![N-[(2S)-1-[[(1S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12375674.png)

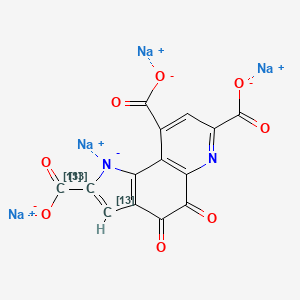
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375688.png)

